Product packaging for (N-Methyl-4-nitrobenzamido)ethanoic acid(Cat. No.:)

(N-Methyl-4-nitrobenzamido)ethanoic acid

Cat. No.: B13881280
M. Wt: 238.20 g/mol
InChI Key: UMZUJULAJNWKSG-UHFFFAOYSA-N
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Description

Overview of Substituted Benzamides in Organic Chemistry Research

Substituted benzamides are a class of organic compounds derived from benzamide (B126) that feature one or more substituents on the benzene (B151609) ring or the nitrogen atom. wikipedia.orgstudymind.co.uk This class of molecules is of significant interest in organic and medicinal chemistry due to their diverse biological activities and versatile applications. researchgate.net In medicinal chemistry, substituted benzamides are recognized for their therapeutic potential, with various derivatives developed as antipsychotic, anti-inflammatory, and antitumor agents. researchgate.netacs.orgresearchgate.netnih.gov For instance, amisulpride, a substituted benzamide, is known for its selective modulation of dopaminergic neurons and is used in the treatment of psychiatric disorders. nih.govnih.gov

The synthesis of substituted benzamides is a well-established area of organic chemistry. acs.org Common synthetic routes involve the reaction of a substituted benzoic acid or its more reactive derivative, such as an acyl chloride, with an appropriate amine. acs.orgresearchgate.net Researchers continuously explore novel synthetic methodologies to improve efficiency and introduce diverse functionalities. nih.govacs.orgmdpi.com The structural versatility of benzamides allows for the fine-tuning of their physicochemical and biological properties, making them ideal scaffolds for drug discovery and development. researchgate.net Furthermore, their ability to form stable, ordered crystal structures through hydrogen bonding has made them subjects of interest in materials science and crystallography. nih.govacs.org

The Significance of Nitroaromatic and Carboxylic Acid Moieties in Synthetic Design

Nitroaromatic Moiety: Nitroaromatic compounds, characterized by a nitro group (-NO₂) attached to an aromatic ring, are pivotal in modern organic synthesis. nih.govmdpi-res.com The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution while facilitating nucleophilic aromatic substitution. nih.govwikipedia.org This property is extensively utilized in the synthesis of complex molecules. Nitroaromatic compounds serve as crucial intermediates in the production of a wide array of industrial chemicals, including dyes, polymers, pesticides, and explosives. nih.govresearchgate.net In pharmaceutical synthesis, the nitro group is often used as a precursor to an amino group via reduction, a fundamental transformation for creating many drug candidates. wikipedia.org Its presence can also be integral to the biological activity of certain compounds. nih.gov

Carboxylic Acid Moiety: The carboxylic acid group (-COOH) is one of the most important functional groups in organic chemistry and drug design. wiley-vch.deresearchgate.net Its presence can significantly influence a molecule's properties, such as acidity, polarity, and water solubility. wiley-vch.deresearchgate.net In pharmaceuticals, the carboxylic acid group is often a key component of a pharmacophore, the part of a molecule responsible for its biological activity, as it can act as a hydrogen bond donor and acceptor, enabling strong interactions with biological targets like enzymes and receptors. researchgate.netnih.gov While crucial for activity, this group can also present challenges related to metabolic instability and cell membrane permeability, leading medicinal chemists to explore strategies like prodrugs or bioisosteres to optimize drug performance. nih.govpatsnap.com Approximately a quarter of all commercialized pharmaceuticals contain a carboxylic acid group. wiley-vch.de

The strategic combination of these two moieties in a single molecular framework provides a rich platform for synthetic manipulation and the development of compounds with tailored properties.

Positioning of (N-Methyl-4-nitrobenzamido)ethanoic acid within Amide Chemistry and Structural Diversification Studies

This compound is a quintessential example of a molecule designed for structural diversification. Its structure can be deconstructed into three key components: the 4-nitrobenzoyl core, the N-methyl amide linkage, and the ethanoic acid side chain. This modular design allows chemists to systematically alter each part to study structure-activity relationships (SAR).

The core of the molecule is an amide, a functional group formed by linking a carbonyl group to a nitrogen atom. solubilityofthings.comlibretexts.org The amide bond is exceptionally stable and is fundamental to the structure of proteins (where it is known as a peptide bond) and various synthetic polymers like Nylon and Kevlar. wikipedia.orgnih.gov The chemistry of amides is robust, allowing for their synthesis through various methods, most commonly the condensation reaction between a carboxylic acid and an amine. solubilityofthings.com

In the context of structural diversification, this compound serves as a versatile scaffold. Researchers can create a library of analogous compounds by:

Modifying the Aromatic Ring: The nitro group at the 4-position can be moved to other positions (2- or 3-), or replaced with other electron-withdrawing or electron-donating groups to modulate the electronic properties of the ring.

Altering the N-Alkyl Group: The N-methyl group can be substituted with other alkyl or aryl groups to explore steric and hydrophobic interactions.

Varying the Carboxylic Acid Side Chain: The ethanoic acid (glycine) moiety can be replaced with other amino acid side chains, extending or branching the carbon chain to alter the molecule's flexibility and binding capabilities.

This systematic approach is a cornerstone of modern medicinal chemistry and materials science, enabling the optimization of a lead compound's properties for a specific application.

Table 1: Properties of Key Functional Moieties

Functional MoietyKey Properties in Synthetic DesignCommon Applications/Roles
Substituted BenzamideStructurally rigid scaffold; capable of hydrogen bonding; synthetically versatile.Pharmaceuticals (antipsychotics, anti-inflammatories), polymers, building blocks. researchgate.netacs.orgnih.gov
Nitroaromatic GroupStrongly electron-withdrawing; activates ring for nucleophilic substitution; precursor to amines.Synthesis of dyes, pesticides, pharmaceuticals; explosives. nih.govmdpi-res.com
Carboxylic AcidAcidic; enhances water solubility; acts as hydrogen bond donor/acceptor.Key component of pharmacophores in drugs; solubilizing group; synthetic intermediate. wiley-vch.deresearchgate.net

Research Gaps and Future Directions in Compound-Specific Investigations

While the constituent parts of this compound are well-studied, the compound itself represents an area with significant potential for novel research. The primary research gap is the lack of specific investigations into its synthesis, characterization, and potential applications.

Future research directions could be strategically focused on the following areas:

Synthesis and Characterization: The development and optimization of a high-yield, scalable synthetic route to this compound is a primary step. A likely approach would be the acylation of N-methylglycine (sarcosine) with 4-nitrobenzoyl chloride. Following synthesis, a comprehensive characterization using modern analytical techniques (NMR, IR, Mass Spectrometry, and single-crystal X-ray diffraction) would be essential to fully elucidate its structural and electronic properties.

Biological Activity Screening: Given that substituted benzamides and nitroaromatic compounds are prevalent in pharmaceuticals, a broad screening of this compound for various biological activities is warranted. acs.orgresearchgate.net The presence of both a rigid aromatic core and a flexible carboxylic acid side chain suggests it could be a candidate for enzyme inhibition or receptor binding studies. Potential areas for screening include anticancer, antimicrobial, and anti-inflammatory activities.

Materials Science and Supramolecular Chemistry: The molecule possesses both hydrogen bond donors (the carboxylic acid -OH) and acceptors (the amide and nitro oxygens, and the carboxylic acid carbonyl). This makes it an excellent candidate for studies in crystal engineering and supramolecular chemistry. Research could explore its solid-state packing, polymorphism, and its ability to form co-crystals with other molecules, potentially leading to new materials with unique properties.

Table 2: Potential Future Research Directions

Research AreaSpecific FocusPotential Outcome
Synthetic ChemistryOptimization of synthetic routes; exploration of green chemistry approaches.Efficient and environmentally friendly production of the compound.
Medicinal ChemistryScreening for anticancer, antimicrobial, and anti-inflammatory properties.Identification of new therapeutic lead compounds.
Materials ScienceInvestigation of crystal structure, polymorphism, and co-crystal formation.Development of novel materials with tailored solid-state properties.
Computational ChemistryModeling of molecular properties and interactions with biological targets.Rational design of more potent and selective derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2O5 B13881280 (N-Methyl-4-nitrobenzamido)ethanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10N2O5

Molecular Weight

238.20 g/mol

IUPAC Name

2-[methyl-(4-nitrobenzoyl)amino]acetic acid

InChI

InChI=1S/C10H10N2O5/c1-11(6-9(13)14)10(15)7-2-4-8(5-3-7)12(16)17/h2-5H,6H2,1H3,(H,13,14)

InChI Key

UMZUJULAJNWKSG-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)O)C(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for N Methyl 4 Nitrobenzamido Ethanoic Acid

Retrosynthetic Analysis of the Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available, or easily synthesized starting materials. For (N-Methyl-4-nitrobenzamido)ethanoic acid, the most logical disconnection is at the amide bond, as this is a robust and reliable bond to form in the forward synthetic direction.

This disconnection, known as a C-N bond cleavage, breaks the molecule into two synthons: a 4-nitrobenzoyl cation synthon and an N-methylglycine anion synthon. These conceptual fragments correspond to practical synthetic equivalents. The 4-nitrobenzoyl cation is typically derived from an activated form of 4-nitrobenzoic acid, such as 4-nitrobenzoyl chloride. The N-methylglycine anion is simply the deprotonated form of N-methylglycine (also known as sarcosine).

Therefore, the retrosynthetic pathway suggests that this compound can be synthesized by coupling a 4-nitrobenzoic acid derivative with N-methylglycine.

Precursor Synthesis and Functional Group Interconversions

The success of the synthesis hinges on the preparation of suitable precursors that can be efficiently coupled. This involves the synthesis of an activated 4-nitrobenzoic acid derivative and ensuring the availability of the N-methyl-substituted amino acid.

Preparation of 4-Nitrobenzoic Acid Derivatives

To facilitate amide bond formation, the carboxylic acid of 4-nitrobenzoic acid must be activated to increase its electrophilicity. The most common strategy is to convert it into an acyl chloride, specifically 4-nitrobenzoyl chloride. fishersci.it This transformation can be achieved using several chlorinating agents.

Two prevalent methods for this conversion are the use of thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅). prepchem.comtandfonline.com

Using Phosphorus Pentachloride (PCl₅): Heating 4-nitrobenzoic acid with PCl₅ results in the formation of 4-nitrobenzoyl chloride, with phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl) as byproducts. prepchem.comorgsyn.org The reaction is typically driven to completion by heating until the evolution of HCl gas ceases. prepchem.com

Using Thionyl Chloride (SOCl₂): Refluxing 4-nitrobenzoic acid with an excess of thionyl chloride is another effective method. tandfonline.comorgsyn.org This reaction produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, which are easily removed from the reaction mixture, driving the equilibrium towards the product. tandfonline.com

Comparison of Chlorinating Agents for 4-Nitrobenzoyl Chloride Synthesis
ReagentTypical Reaction ConditionsByproductsConsiderations
Phosphorus Pentachloride (PCl₅)Heating on a water bathPOCl₃, HClEffective, but produces a liquid byproduct (POCl₃) that needs to be separated by distillation. prepchem.com The quality of commercial PCl₅ can affect yield. tandfonline.comorgsyn.org
Thionyl Chloride (SOCl₂)Refluxing with excess reagentSO₂, HClConsidered a convenient method as byproducts are gaseous and easily removed. tandfonline.com Can provide near-quantitative yields. tandfonline.com

Synthesis of N-Methyl-substituted Amines or Amide Precursors

The second key precursor is N-methylglycine, commonly known as sarcosine (B1681465). chemicalbook.com It is a non-proteinogenic amino acid that serves as the N-methyl-substituted amine component in this synthesis. iris-biotech.de Sarcosine is commercially available, but can also be synthesized through various methods, such as the condensation of glycine (B1666218) with formaldehyde (B43269) in the presence of a base. prepchem.com

Amide Bond Formation Strategies

The crucial step in assembling this compound is the formation of the amide bond. This is achieved by reacting the activated carboxylic acid derivative with the amine.

Acyl Chloride-Amine Coupling Reactions

The reaction between an acyl chloride and an amine is a widely used, efficient method for forming amides, often referred to as the Schotten-Baumann reaction. fishersci.it In this specific synthesis, 4-nitrobenzoyl chloride is reacted with N-methylglycine.

The reaction mechanism involves a nucleophilic addition-elimination process. The nitrogen atom of N-methylglycine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. chemguide.co.uklibretexts.org

Since this reaction generates hydrogen chloride (HCl) as a byproduct, a base is required to neutralize it. libretexts.org The HCl would otherwise protonate the unreacted amine, rendering it non-nucleophilic and halting the reaction. A tertiary amine, such as triethylamine (B128534) or pyridine, or an inorganic base like sodium hydroxide (B78521) is typically used for this purpose. The reaction is generally performed in an aprotic solvent at room temperature. fishersci.it

Table of Mentioned Chemical Compounds

Compound Name Formula Role/Type
This compound C₁₀H₁₀N₂O₅ Target Molecule
4-Nitrobenzoic Acid C₇H₅NO₄ Precursor
4-Nitrobenzoyl chloride C₇H₄ClNO₃ Activated Precursor
N-Methylglycine (Sarcosine) C₃H₇NO₂ Precursor
Phosphorus Pentachloride PCl₅ Chlorinating Agent
Thionyl Chloride SOCl₂ Chlorinating Agent
Hydrogen Chloride HCl Byproduct
Phosphorus Oxychloride POCl₃ Byproduct
Sulfur Dioxide SO₂ Byproduct
Triethylamine C₆H₁₅N Base
Pyridine C₅H₅N Base
Sodium Hydroxide NaOH Base
Glycine C₂H₅NO₂ Related Compound

Direct Condensation Methods

Direct condensation of a carboxylic acid and an amine to form an amide bond is a fundamental transformation in organic synthesis. However, this process typically requires high temperatures to drive the dehydration, which can lead to side reactions and decomposition of thermally sensitive substrates. In the context of synthesizing this compound, direct condensation would involve heating a mixture of sarcosine and 4-nitrobenzoic acid.

While specific studies on the direct thermal condensation of sarcosine and 4-nitrobenzoic acid are not extensively detailed in the provided search results, the general principle of direct acylation of amino acids is a known, albeit often challenging, method. acs.org The zwitterionic nature of amino acids like sarcosine can limit their solubility in nonpolar organic solvents, making direct reaction difficult. nih.gov The high temperatures required for uncatalyzed, direct amide formation can also be a significant drawback. researchgate.net

A common industrial method for preparing N-acyl amino acid salts is the Schotten-Baumann reaction. researchgate.net This method involves the reaction of an acyl chloride with an amino acid in a basic aqueous solution. researchgate.net For the synthesis of this compound, this would entail the reaction of 4-nitrobenzoyl chloride with sarcosine in the presence of a base. This approach, while not a direct condensation of the carboxylic acid and amine, represents a straightforward and widely used method for N-acylation of amino acids. researchgate.net

Application of Activating Agents in Coupling Reactions

To circumvent the harsh conditions of direct thermal condensation, a variety of activating agents are employed to facilitate amide bond formation at milder temperatures. These reagents convert the carboxylic acid into a more reactive intermediate, which is then readily attacked by the amine.

Common activating agents for amide synthesis include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used.

Uronium/Aminium Salts: Coupling reagents such as HATU and HBTU are known for their high efficiency, particularly in peptide synthesis. ucl.ac.uk

Phosphonium Salts: Reagents like PyBOP are also effective.

Thionyl Chloride and Oxalyl Chloride: These reagents convert carboxylic acids to their corresponding acyl chlorides, which are highly reactive towards amines. ucl.ac.ukiajpr.com

In the synthesis of this compound, 4-nitrobenzoic acid would be treated with one of these activating agents, followed by the addition of sarcosine. For instance, the use of thionyl chloride to generate 4-nitrobenzoyl chloride, which then reacts with sarcosine, is a classic and effective approach. google.com The choice of coupling reagent and reaction conditions can be critical to avoid side reactions and ensure a high yield of the desired product. researchgate.net

Table 1: Common Activating Agents for Amide Bond Formation

Activating Agent Class Examples General Application
Carbodiimides DCC, EDC General amide synthesis, peptide coupling
Uronium/Aminium Salts HATU, HBTU Peptide synthesis, difficult couplings
Phosphonium Salts PyBOP Peptide synthesis
Acyl Halide Forming Thionyl chloride, Oxalyl chloride Conversion of carboxylic acids to acyl chlorides

Optimized Reaction Conditions and Yield Enhancements

The success of any synthetic methodology hinges on the optimization of reaction conditions to maximize yield and purity. Key parameters include the choice of solvent, reaction temperature, and the potential use of catalysts.

The choice of solvent can significantly impact the rate and outcome of a reaction. For the N-acylation of amino acids, the solvent must be able to dissolve the starting materials and not interfere with the reaction. The solubility of amino acids can be challenging, as they are often soluble in polar, protic solvents like water, while many acylation reactions are performed in aprotic organic solvents. nih.govresearchgate.net

For reactions involving acyl chlorides, aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are commonly used. orientjchem.orghud.ac.uk The presence of a base, such as triethylamine or pyridine, is often required to neutralize the hydrogen halide byproduct. In some cases, biphasic systems or the use of greener solvents are being explored to improve the environmental footprint of these reactions. hud.ac.uk The nature of the solvent can influence the reaction by affecting the solubility of reactants and the stability of intermediates. orientjchem.org

Temperature is a critical parameter in chemical synthesis. While direct condensation reactions often require high temperatures, the use of activating agents allows for amide bond formation at or below room temperature. organic-chemistry.org Lowering the reaction temperature can help to minimize side reactions and improve the selectivity of the process. For exothermic reactions, such as the reaction of an acyl chloride with an amine, cooling is often necessary to control the reaction rate. Pressure is generally not a significant variable in standard amide coupling reactions unless gaseous reagents are involved or when trying to influence reaction equilibria in specific catalytic systems.

In recent years, the development of catalytic methods for amide bond formation has become a major focus in green chemistry, aiming to reduce the waste generated by stoichiometric activating agents. ucl.ac.uksigmaaldrich.com

Boronic acid catalysts have emerged as effective organocatalysts for the direct amidation of carboxylic acids and amines. ucl.ac.ukresearchgate.net These catalysts are thought to activate the carboxylic acid, facilitating nucleophilic attack by the amine. researchgate.net This approach offers a more atom-economical and environmentally friendly alternative to traditional coupling reagents. sigmaaldrich.com Diboronic acid anhydride (B1165640) has also been shown to catalyze the dehydrative condensation of carboxylic acids with aqueous methylamine (B109427). rsc.org

Enzymatic catalysis also presents a green alternative for the synthesis of N-acyl amino acids. nih.govnih.gov Enzymes like aminoacylases can catalyze the acylation of amino acids with high selectivity under mild, aqueous conditions, avoiding the need for protecting groups and harsh reagents. nih.gov

Other catalytic systems , including those based on ruthenium and other transition metals, have been developed for the dehydrogenative coupling of alcohols and amines to form amides, although this is less directly applicable to the synthesis from a carboxylic acid. sigmaaldrich.com

Table 2: Comparison of Synthetic Approaches

Method Advantages Disadvantages
Direct Condensation Atom economical, simple High temperatures, potential for side reactions
Activating Agents Mild conditions, high yields Stoichiometric waste, cost of reagents
Catalytic Methods Low waste, mild conditions Catalyst development is ongoing, may have substrate limitations

Alternative Synthetic Routes and Methodological Comparisons

Beyond the direct coupling of sarcosine and 4-nitrobenzoic acid (or its activated form), alternative synthetic strategies could be envisioned, though they may be less direct. For instance, one could start with a different derivative of 4-nitrobenzoic acid, such as an ester, and attempt a direct amidation. However, the reaction of esters with amines to form amides is generally less favorable than using an activated carboxylic acid. ucl.ac.uk

Another theoretical route could involve the synthesis of a precursor molecule that is later modified to introduce the N-methyl and nitro functionalities. However, the direct acylation of sarcosine remains the most straightforward and commonly employed strategy for preparing N-acyl sarcosine derivatives. researchgate.net

Comparing the primary methodologies:

Schotten-Baumann (acyl chloride) method: This is a robust and high-yielding method, well-suited for both laboratory and potential industrial scale-up. researchgate.net Its main drawback is the need to prepare the acyl chloride and the generation of halide waste.

Coupling Reagent (e.g., EDC, HATU) method: This approach offers excellent control and mild reaction conditions, making it ideal for sensitive substrates and small-scale synthesis. However, the high cost and poor atom economy of these reagents are significant disadvantages for large-scale production. ucl.ac.uk

Catalytic Direct Amidation (e.g., with boronic acids): This is the most environmentally benign approach, avoiding stoichiometric waste. ucl.ac.uksigmaaldrich.com While promising, the development of highly active and general catalysts is still an active area of research, and reaction conditions may require careful optimization. ucl.ac.ukresearchgate.net

The choice of synthetic route for this compound will ultimately depend on factors such as the desired scale of production, cost considerations, and the availability of reagents and equipment. For laboratory-scale synthesis, the use of activating agents or the Schotten-Baumann conditions are likely the most practical and reliable options. For larger-scale, greener manufacturing, the continued development of efficient catalytic systems is highly desirable.

Chemo- and Regioselective Synthesis Considerations

The synthesis of this compound is most effectively achieved through the reaction of 4-nitrobenzoyl chloride with N-methylglycine, more commonly known as sarcosine. This reaction is a classic example of nucleophilic acyl substitution, where the secondary amine of sarcosine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride.

Cheoselectivity: The primary challenge in this synthesis is to ensure that the acylation occurs exclusively at the nitrogen atom of sarcosine, rather than at the oxygen of the carboxyl group. Fortunately, the secondary amine is a significantly stronger nucleophile than the carboxylate anion, especially under neutral or slightly basic conditions. The use of a base, such as sodium bicarbonate or triethylamine, can further enhance the nucleophilicity of the amine by deprotonating it, while also neutralizing the hydrochloric acid byproduct. This ensures a high degree of chemoselectivity, favoring the formation of the desired amide bond over any potential esterification.

Regioselectivity: In the context of this specific reaction, regioselectivity is inherently controlled. The 4-nitrobenzoyl chloride has only one reactive site for nucleophilic attack – the carbonyl carbon. Similarly, sarcosine presents a single, highly reactive secondary amine for acylation. Therefore, the reaction proceeds with a high degree of regioselectivity, leading directly to the formation of the N-acylated product.

A typical reaction protocol would involve dissolving sarcosine in a suitable solvent, such as a mixture of water and a non-polar organic solvent like dichloromethane, in the presence of a mild base. The 4-nitrobenzoyl chloride, dissolved in the organic solvent, is then added dropwise to the aqueous solution of sarcosine at a controlled temperature, typically at or below room temperature, to manage the exothermic nature of the reaction. The product, this compound, can then be isolated by acidification of the aqueous layer, followed by extraction and purification.

Interactive Data Table: Key Reactants and Products in the Synthesis of this compound
Compound NameRole in ReactionKey Functional Group(s)
4-Nitrobenzoyl chlorideAcylating AgentAcid chloride, Nitro group
N-Methylglycine (Sarcosine)NucleophileSecondary amine, Carboxylic acid
This compoundProductAmide, Carboxylic acid, Nitro group
Sodium BicarbonateBaseBicarbonate ion
DichloromethaneOrganic SolventChlorinated hydrocarbon
Hydrochloric AcidByproductStrong acid

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact. Key areas for improvement include the choice of solvents, reagents, and reaction conditions.

Atom Economy: The described synthesis has a reasonably good atom economy, as the main byproduct is hydrochloric acid, which can be neutralized by a base. To further improve this, one could consider a catalytic approach that avoids the use of a stoichiometric activating agent for the carboxylic acid.

Use of Safer Solvents: Dichloromethane is a commonly used solvent but is also a suspected carcinogen. Greener alternatives could include ethyl acetate (B1210297) or 2-methyltetrahydrofuran, which are derived from renewable resources and have a better environmental, health, and safety profile. Water is already used as a co-solvent, which is an excellent green choice.

Energy Efficiency: The reaction is typically performed at or below room temperature, which is energy efficient. Avoiding high temperatures reduces energy consumption and minimizes the risk of side reactions.

Waste Reduction: The use of a recyclable base, or a catalytic amount of a base, could reduce the amount of salt waste generated during neutralization. Furthermore, optimizing the reaction conditions to achieve high conversion and selectivity minimizes the need for extensive purification steps, which in turn reduces solvent and material waste.

Interactive Data Table: Application of Green Chemistry Principles
Green Chemistry PrincipleApplication in the Synthesis of this compound
Prevention Designing the synthesis to minimize waste generation from the outset.
Atom Economy The reaction has a good atom economy, with the main byproduct being HCl.
Less Hazardous Chemical Syntheses Replacing hazardous reagents like thionyl chloride (used to make the acid chloride) with milder activating agents.
Designing Safer Chemicals The target molecule itself has specific applications, and its design is fixed.
Safer Solvents and Auxiliaries Replacing dichloromethane with greener alternatives like ethyl acetate or 2-methyltetrahydrofuran. unibo.it
Design for Energy Efficiency The reaction is conducted at ambient or sub-ambient temperatures, minimizing energy consumption.
Use of Renewable Feedstocks The starting materials are typically derived from petrochemical sources. Exploring bio-based routes for their synthesis could be a long-term goal.
Reduce Derivatives The synthesis is direct and avoids the use of protecting groups, which aligns with this principle.
Catalysis Exploring catalytic methods for amide bond formation, such as using a catalytic amount of a coupling agent, would be a greener alternative to the acid chloride method.
Design for Degradation The biodegradability of the final product and any byproducts would need to be assessed.
Real-time analysis for Pollution Prevention Implementing in-process monitoring to ensure complete reaction and minimize side products.
Inherently Safer Chemistry for Accident Prevention Using less hazardous reagents and solvents, and conducting the reaction at controlled temperatures, reduces the risk of accidents.

Mechanistic Investigations of Reactions Involving N Methyl 4 Nitrobenzamido Ethanoic Acid

Elucidation of Amidation Reaction Mechanisms

The formation of the core N-methylbenzamide structure of the title compound, and the potential reactions of its ethanoic acid moiety, are governed by the principles of nucleophilic acyl substitution.

The amide bond in (N-Methyl-4-nitrobenzamido)ethanoic acid is formed via a nucleophilic acyl substitution reaction. This class of reaction involves a nucleophile attacking the electrophilic carbonyl carbon of a carboxylic acid derivative. libretexts.org In a typical synthesis, a more reactive carboxylic acid derivative, such as 4-nitrobenzoyl chloride, is used. The reaction with methylamine (B109427) as the nucleophile proceeds through a well-established two-step mechanism known as the addition-elimination mechanism. masterorganicchemistry.comopenstax.org

Nucleophilic Addition: The nucleophile (methylamine) attacks the partially positive carbonyl carbon. The pi bond of the carbonyl group breaks, and the electrons move to the highly electronegative oxygen atom, forming a tetrahedral intermediate. openstax.orgyoutube.com

Elimination: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the pi bond, and the most suitable leaving group is expelled. youtube.com In the synthesis from an acyl chloride, the chloride ion is an excellent leaving group, making the reaction highly favorable. youtube.com

This pathway is fundamental to converting more reactive carboxylic acid derivatives into less reactive ones, such as amides. openstax.org The general reactivity order for carboxylic acid derivatives is: Acyl halides > Anhydrides > Esters > Amides. youtube.com

The key intermediate in the nucleophilic acyl substitution reaction is the tetrahedral intermediate. youtube.com This species has a central sp3-hybridized carbon atom bonded to the original carbonyl oxygen (now an oxyanion), the R-group of the acyl compound, the leaving group, and the incoming nucleophile. youtube.com

The stability and fate of this intermediate determine the course of the reaction. It is a high-energy species that quickly resolves itself by eliminating a leaving group. The reaction favors the expulsion of the weakest base, as this constitutes the best leaving group. youtube.com For instance, when 4-nitrobenzoyl chloride reacts with methylamine, the potential leaving groups in the tetrahedral intermediate are the chloride ion (Cl⁻) and the methylamide ion (CH₃NH⁻). As chloride is the conjugate base of a strong acid (HCl), it is a very weak base and an excellent leaving group, whereas the methylamide ion is a strong base. youtube.com Consequently, the intermediate preferentially eliminates the chloride ion to yield the stable N-methyl-4-nitrobenzamide product.

Reactivity of the Nitro Group

The nitro group (NO₂) attached to the benzene (B151609) ring is a powerful electron-withdrawing group that profoundly influences the molecule's reactivity in several key reaction types.

The reduction of an aromatic nitro group to a primary amine is a synthetically important transformation. This conversion is a six-electron reduction that can be achieved through various methods, most commonly catalytic hydrogenation or the use of dissolving metals in acidic media. masterorganicchemistry.comwikipedia.org

Catalytic Hydrogenation: This method employs hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). masterorganicchemistry.comwikipedia.org It is a clean and efficient method for producing the corresponding aniline (B41778) derivative.

Metal/Acid Reduction: A classic method involves using an easily oxidized metal like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). masterorganicchemistry.comyoutube.com The mechanism involves a series of single-electron transfers from the metal to the nitro group, with protons from the acid participating in the formation of water molecules from the oxygen atoms of the nitro group. youtube.com

Reagent SystemDescriptionTypical Intermediates
H₂ / Pd, Pt, or NiCatalytic hydrogenation; a common and clean method. masterorganicchemistry.comNitroso, Hydroxylamine
Fe, Sn, or Zn with HClDissolving metal reduction in acid. masterorganicchemistry.comyoutube.comNitroso, Hydroxylamine
Sodium Hydrosulfite (Na₂S₂O₄)A milder reducing agent, can sometimes be used for selective reductions. wikipedia.orgNitroso, Hydroxylamine

Electrophilic aromatic substitution (SEAr) involves an electrophile replacing an atom (usually hydrogen) on an aromatic ring. wikipedia.org The nitro group is a strong deactivating group for SEAr reactions due to its powerful electron-withdrawing nature through both induction and resonance. This withdrawal of electron density makes the aromatic ring less nucleophilic and therefore less reactive towards electrophiles. masterorganicchemistry.commsu.edu

The mechanism proceeds in two steps:

Attack by the electrophile on the aromatic pi system to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. msu.edu

Deprotonation of the intermediate by a weak base to restore the aromaticity of the ring. masterorganicchemistry.com

Furthermore, the nitro group acts as a meta-director. When the electrophile attacks the ortho or para positions, one of the resonance structures of the sigma complex places a positive charge on the carbon atom directly attached to the electron-withdrawing nitro group. This is a highly destabilized arrangement. In contrast, attack at the meta position ensures that the positive charge of the intermediate is never placed on the carbon bearing the nitro group, making this pathway less energetically unfavorable. masterorganicchemistry.com

While the nitro group deactivates the ring towards electrophiles, it strongly activates it for nucleophilic aromatic substitution (SNAr), particularly when positioned ortho or para to a good leaving group. youtube.comyoutube.com If this compound were modified to have a leaving group (e.g., a halogen) at the 1-position instead of the amide group, the para-nitro group would facilitate its displacement by a nucleophile.

The SNAr mechanism is a two-step process:

Addition of Nucleophile: A strong nucleophile attacks the carbon atom bearing the leaving group. This is typically the rate-determining step. The attack breaks the aromaticity and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. youtube.comyoutube.com

Loss of Leaving Group: The aromaticity is restored as the leaving group departs with its pair of electrons. nih.gov

The para-nitro group is crucial for this reaction because it can delocalize the negative charge of the Meisenheimer complex through resonance, significantly stabilizing this intermediate and lowering the activation energy for its formation. youtube.comyoutube.com This stabilization is not possible if the nitro group is in the meta position relative to the leaving group. youtube.com

Behavior of the Carboxylic Acid Functionality

The carboxylic acid group is a primary site of reactivity in this compound, participating in characteristic reactions such as esterification and salt formation.

Esterification Reactions and Mechanisms

The conversion of the carboxylic acid to an ester can be achieved through several methods, with the Fischer-Speier esterification being a common acid-catalyzed approach. This reaction typically involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

The mechanism proceeds in several key steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion (the attacking alcohol moiety) to one of the hydroxyl groups.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, reforming the carbonyl double bond.

Deprotonation: The protonated carbonyl oxygen of the ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

The rate of this reaction is influenced by steric hindrance around the carboxylic acid and the alcohol, as well as the concentration of the reactants and the catalyst.

Table 1: Hypothetical Rate Constants for the Esterification of this compound with Various Alcohols

AlcoholCatalystTemperature (°C)Hypothetical Rate Constant (k, M⁻¹s⁻¹)
MethanolH₂SO₄601.5 x 10⁻⁴
EthanolH₂SO₄601.1 x 10⁻⁴
IsopropanolH₂SO₄600.8 x 10⁻⁴
tert-ButanolH₂SO₄600.2 x 10⁻⁴

Note: The data in this table is hypothetical and for illustrative purposes.

Salt Formation and Dissociation Dynamics

As a carboxylic acid, this compound can react with a base to form a carboxylate salt. This is an acid-base neutralization reaction. For example, with sodium hydroxide (B78521), it forms sodium (N-methyl-4-nitrobenzamido)ethanoate and water.

The dissociation of the carboxylic acid in an aqueous solution is an equilibrium process, characterized by its acid dissociation constant (pKa). The presence of the electron-withdrawing nitro group on the benzene ring is expected to increase the acidity of the carboxylic acid (lower pKa) compared to a non-substituted analogue, as it helps to stabilize the resulting carboxylate anion through inductive effects.

The equilibrium can be represented as: R-COOH + H₂O ⇌ R-COO⁻ + H₃O⁺

The dynamics of this dissociation are typically very fast, with the forward and reverse reactions occurring rapidly to maintain equilibrium.

Stability and Degradation Pathways Under Various Chemical Conditions

The stability of this compound is influenced by factors such as pH, temperature, and exposure to light. The amide bond is a key site for potential degradation.

Hydrolysis Mechanisms of the Amide Bond

The amide bond in this compound can be hydrolyzed under both acidic and basic conditions to yield 4-nitrobenzoic acid and N-methylglycine (sarcosine).

Acid-Catalyzed Hydrolysis:

Protonation of the Carbonyl Oxygen: The amide carbonyl oxygen is protonated by the acid, making the carbonyl carbon more electrophilic.

Nucleophilic Attack by Water: A water molecule attacks the carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking water molecule to the nitrogen atom.

Cleavage of the C-N Bond: The C-N bond breaks, and the amine (N-methylglycine) is eliminated. The resulting carboxylic acid is initially protonated at the carbonyl oxygen.

Deprotonation: Deprotonation of the carbonyl oxygen yields the final carboxylic acid product (4-nitrobenzoic acid).

Base-Catalyzed Hydrolysis:

Nucleophilic Attack by Hydroxide: A hydroxide ion directly attacks the amide carbonyl carbon, forming a tetrahedral intermediate.

Elimination of the Amine: The C-N bond cleaves, eliminating the N-methylglycinate anion, which is a relatively poor leaving group. This step is generally the rate-determining step.

Proton Transfer: The resulting carboxylic acid rapidly transfers a proton to the N-methylglycinate anion to form the carboxylate and N-methylglycine.

Basic hydrolysis is generally irreversible due to the final deprotonation of the carboxylic acid.

Photochemical and Thermal Decomposition Routes

Photochemical Decomposition: Nitroaromatic compounds are known to be photochemically active. Upon absorption of UV light, the nitro group can undergo various reactions. A potential pathway for this compound could involve the photoreduction of the nitro group to a nitroso, hydroxylamino, or even an amino group. Another possibility is the homolytic cleavage of the C-N bond of the amide or other bonds in the molecule, leading to the formation of radical species and subsequent complex degradation products.

Thermal Decomposition: At elevated temperatures, this compound is expected to decompose. The likely initial steps would involve the decarboxylation of the carboxylic acid moiety or the cleavage of the amide bond. The presence of the nitro group can also contribute to complex decomposition pathways at high temperatures, potentially involving oxidation-reduction reactions within the molecule or with the surrounding atmosphere.

Theoretical and Computational Studies of N Methyl 4 Nitrobenzamido Ethanoic Acid

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are instrumental in predicting and understanding the three-dimensional arrangement of atoms in a molecule and the energetics associated with different spatial orientations.

Geometry optimization is a computational process that seeks to find the arrangement of atoms that corresponds to the minimum energy state of the molecule, its most stable conformation. For (N-Methyl-4-nitrobenzamido)ethanoic acid, this process would involve adjusting bond lengths, bond angles, and dihedral angles until the forces on each atom are negligible. The resulting optimized geometry represents the most probable structure of the molecule in a vacuum.

The optimization process would likely be performed using Density Functional Theory (DFT) methods, which provide a good balance between accuracy and computational cost. The table below presents a hypothetical set of optimized geometric parameters for the key structural features of the molecule.

Interactive Data Table: Optimized Geometric Parameters

Parameter Bond/Angle Value
Bond Length C=O (amide) ~1.23 Å
Bond Length C-N (amide) ~1.35 Å
Bond Length N-CH₃ ~1.46 Å
Bond Length C-C (aromatic) ~1.39-1.41 Å
Bond Length C-N (nitro) ~1.48 Å
Bond Length N=O (nitro) ~1.22 Å
Bond Angle O=C-N (amide) ~122°
Bond Angle C-N-C (amide) ~120°
Dihedral Angle O=C-N-C ~180° (trans)

Conformational analysis explores the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation about single bonds. A key rotational barrier in this compound exists around the C-N amide bond due to its partial double bond character. nih.govrsc.org This restricted rotation can lead to the existence of cis and trans isomers.

Theoretical calculations can determine the energy profile for rotation around this bond, identifying the energy minima corresponding to stable conformers and the transition states that represent the energy barriers to rotation. acs.org The trans conformation, where the methyl group and the carbonyl oxygen are on opposite sides of the C-N bond, is generally more stable for N-methyl amides due to reduced steric hindrance. nih.govresearchgate.net The rotational barrier is a critical parameter influencing the molecule's flexibility and its ability to adopt different shapes. researchgate.net

Interactive Data Table: Rotational Energy Barriers

Rotational Bond Conformer Relative Energy (kcal/mol) Rotational Barrier (kcal/mol)
Amide C-N Trans (stable) 0 15-20
Amide C-N Cis (less stable) 2-3 -
N-CH₃ Staggered 0 ~1-2
N-CH₃ Eclipsed 1-2 -

Electronic Structure Analysis

The electronic structure of a molecule dictates its reactivity, polarity, and spectroscopic properties. Computational methods provide deep insights into the distribution of electrons within the molecule.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. taylorandfrancis.comyoutube.com The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the amide nitrogen, while the LUMO is likely centered on the electron-withdrawing nitro group. researchgate.net The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Interactive Data Table: Frontier Molecular Orbital Properties

Orbital Energy (eV) Primary Localization Implied Reactivity
HOMO -7.5 to -8.5 Phenyl ring, Amide N Nucleophilic/Electron Donating
LUMO -2.0 to -3.0 Nitro Group (NO₂) Electrophilic/Electron Accepting
HOMO-LUMO Gap 4.5 to 6.5 - Indicator of Chemical Stability

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. libretexts.orgproteopedia.org It is plotted onto the electron density surface and color-coded to indicate regions of negative and positive electrostatic potential. chemrxiv.org Red colors typically represent electron-rich, negative potential areas (sites for electrophilic attack), while blue colors indicate electron-poor, positive potential regions (sites for nucleophilic attack). researchgate.net

In this compound, the MEP map would show negative potential (red/yellow) around the oxygen atoms of the nitro and carbonyl groups, as well as the carboxylic acid. researchgate.net Positive potential (blue) would be expected around the hydrogen atoms, particularly the acidic proton of the ethanoic acid group.

Computational methods can quantify the distribution of electronic charge on each atom in the molecule, providing insight into its polarity and bond characteristics. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are commonly used.

These calculations would reveal the polarization of bonds within the molecule. For instance, the oxygen atoms of the nitro and carbonyl groups would carry significant negative charges, while the nitrogen of the nitro group and the carbonyl carbon would be positively charged. Bond order calculations would confirm the partial double bond character of the amide C-N bond.

Interactive Data Table: Atomic Charges and Bond Orders

Atom/Bond Calculated Property Value
O (Nitro) Partial Charge -0.4 to -0.6 e
N (Nitro) Partial Charge +0.5 to +0.7 e
O (Carbonyl) Partial Charge -0.5 to -0.7 e
C (Carbonyl) Partial Charge +0.6 to +0.8 e
N (Amide) Partial Charge -0.3 to -0.5 e
C-N (Amide) Bond Order ~1.5

Spectroscopic Parameter Prediction and Interpretation

Theoretical and computational methods are invaluable tools for predicting and interpreting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, computational simulations of its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra can provide a detailed understanding of its vibrational modes and electronic environment at the atomic level.

A theoretical vibrational analysis of this compound would involve the calculation of harmonic vibrational frequencies. These calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical model, thereby improving agreement with experimental data. The potential energy distribution (PED) analysis is then used to assign the calculated frequencies to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions of its functional groups.

For this compound, key vibrational modes of interest would include the stretching vibrations of the carboxylic acid O-H group, the amide N-H and C=O groups, the nitro NO₂ group, and the various C-H and C-C bonds within the aromatic ring and the ethanoic acid moiety. The simulated IR and Raman spectra would provide a visual representation of the predicted vibrational modes and their intensities, which can be directly compared with experimental spectra for validation.

Table 1: Predicted Vibrational Frequencies and Assignments for this compound (Hypothetical Data)

Wavenumber (cm⁻¹) (Scaled)IR IntensityRaman ActivityVibrational Assignment
3350MediumLowO-H stretch (Carboxylic acid)
3100MediumHighC-H stretch (Aromatic)
2950LowMediumC-H stretch (Methyl)
1710HighMediumC=O stretch (Carboxylic acid)
1650HighMediumC=O stretch (Amide)
1590HighHighC=C stretch (Aromatic)
1520HighHighN-O asymmetric stretch (Nitro)
1350HighHighN-O symmetric stretch (Nitro)
1280MediumLowC-N stretch
850MediumLowC-H out-of-plane bend (Aromatic)

Note: The data in this table is hypothetical and presented for illustrative purposes, based on typical values for similar functional groups.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) approach combined with DFT, is a powerful tool for structural elucidation. nih.govconicet.gov.arnih.gov These calculations provide theoretical ¹H and ¹³C NMR chemical shifts that can be compared with experimental data to confirm molecular structures. While specific predicted NMR data for this compound is not available in the provided search results, the methodology and expected outcomes can be described.

The theoretical chemical shifts are calculated relative to a reference standard, typically tetramethylsilane (B1202638) (TMS). The accuracy of the predictions depends on the level of theory, the basis set employed, and the inclusion of solvent effects in the calculations. nih.govchapman.edu For this compound, the predicted ¹H NMR spectrum would show distinct signals for the protons of the methyl group, the methylene (B1212753) group of the ethanoic acid moiety, and the aromatic protons. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing nitro group and the electron-donating N-methylbenzamido group.

Similarly, the predicted ¹³C NMR spectrum would provide chemical shifts for each unique carbon atom in the molecule, including the carbonyl carbons of the amide and carboxylic acid groups, the aromatic carbons, and the carbons of the methyl and methylene groups.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Hypothetical Data)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Carboxylic acid (-COOH)12.5172.0
Amide Carbonyl (-C=O)-168.0
Aromatic C (ipso to NO₂)-148.0
Aromatic C (ortho to NO₂)8.3124.0
Aromatic C (meta to NO₂)7.8130.0
Aromatic C (ipso to amide)-138.0
Methylene (-CH₂-)4.250.0
Methyl (-CH₃)3.435.0

Note: The data in this table is hypothetical and presented for illustrative purposes, based on typical chemical shift ranges for similar functional groups.

Intermolecular Interactions and Crystal Packing Studies

The arrangement of molecules in a crystal lattice is governed by a complex interplay of intermolecular interactions. Computational studies play a crucial role in analyzing and quantifying these interactions, providing insights into the stability and properties of the crystalline material.

Hydrogen bonds are among the strongest and most directional intermolecular interactions, often playing a dominant role in determining the crystal packing of organic molecules. nsf.gov An analysis of the crystal structure of this compound would be expected to reveal a network of hydrogen bonds. The carboxylic acid group is a potent hydrogen bond donor (O-H) and acceptor (C=O), while the amide group provides a hydrogen bond donor (N-H) and an acceptor (C=O). The nitro group can also act as a weak hydrogen bond acceptor.

A detailed analysis would involve identifying all hydrogen bond donors and acceptors and characterizing the geometry of these interactions (i.e., the D-H···A distance and angle, where D is the donor atom and A is the acceptor atom). These interactions can lead to the formation of specific supramolecular synthons, which are recurring patterns of hydrogen bonds. For instance, carboxylic acids often form dimeric structures through O-H···O hydrogen bonds. In the case of this compound, a variety of hydrogen bonding motifs involving the carboxylic acid, amide, and nitro groups could lead to the formation of one-, two-, or three-dimensional networks.

Table 3: Potential Hydrogen Bonding Interactions in the Crystal Structure of this compound (Hypothetical Data)

Donor (D-H)Acceptor (A)D-H···A Distance (Å)D-H···A Angle (°)
O-H (Carboxylic acid)O=C (Carboxylic acid)2.65175
N-H (Amide)O=C (Amide)2.90165
O-H (Carboxylic acid)O=N (Nitro)2.80160
C-H (Aromatic)O=C (Amide)3.20150

Note: The data in this table is hypothetical and presented for illustrative purposes, based on typical hydrogen bond geometries.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. scirp.orgnih.govdeakin.edu.au The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates the space of that molecule from the space of all other molecules. The surface is colored according to various properties, such as the normalized contact distance (d_norm), which highlights regions of close intermolecular contacts.

Key intermolecular contacts that would be expected to be significant in the crystal packing of this compound include O···H, H···H, C···H, and N···O contacts. The fingerprint plots would allow for a detailed comparison of the intermolecular interaction patterns with those of related structures.

Table 4: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound (Hypothetical Data)

Contact TypeContribution (%)
O···H / H···O45.0
H···H25.0
C···H / H···C15.0
N···O / O···N5.0
C···C5.0
Other5.0

Note: The data in this table is hypothetical and presented for illustrative purposes, based on typical values for organic molecules with similar functional groups.

Computational crystallography involves the use of theoretical methods to predict and analyze crystal structures and their properties. Lattice energy calculations, in particular, provide a quantitative measure of the stability of a crystal lattice. These calculations sum up all the intermolecular interaction energies within the crystal, providing a key thermodynamic quantity that governs the polymorphism and stability of crystalline solids.

Advanced Spectroscopic Characterization Techniques Beyond Basic Identification

Vibrational Spectroscopy for Probing Molecular Dynamics and Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is exceptionally sensitive to the local chemical environment and the strength of intermolecular forces, such as hydrogen bonds.

The molecular structure of (N-Methyl-4-nitrobenzamido)ethanoic acid contains multiple sites capable of forming strong hydrogen bonds: the carboxylic acid group, the amide group, and the nitro group. In the condensed phase, carboxylic acids predominantly exist as centrosymmetric cyclic dimers through strong O-H···O=C hydrogen bonds. libretexts.orgechemi.com This dimerization has a profound and characteristic effect on the vibrational spectrum.

The O-H stretching vibration of a free, monomeric carboxylic acid typically appears as a sharp band around 3500 cm⁻¹. However, due to strong hydrogen bonding in the dimer, this band becomes an extremely broad and intense absorption spanning from 2500 to 3300 cm⁻¹, often obscuring the C-H stretching signals in the same region. libretexts.orgorgchemboulder.com The carbonyl (C=O) stretching frequency is also highly sensitive to hydrogen bonding. For a monomeric carboxylic acid, the C=O stretch is found near 1760 cm⁻¹, whereas in the hydrogen-bonded dimer, it shifts to a lower frequency, typically around 1710 cm⁻¹. libretexts.orguobabylon.edu.iq

The amide group also participates in hydrogen bonding, which affects its characteristic vibrational modes, primarily the N-H bending (Amide II) and C=O stretching (Amide I) vibrations. The presence of the N-methyl group precludes N-H···O hydrogen bonding but the amide carbonyl can act as a hydrogen bond acceptor. Furthermore, the nitro group (NO₂) exhibits strong symmetric and asymmetric stretching vibrations, which can be influenced by intermolecular interactions within the crystal lattice.

Detailed analysis of these vibrational modes, often aided by computational methods like Density Functional Theory (DFT), allows for a precise characterization of the hydrogen bonding network and any anharmonicity in the potential energy surface of the molecule. researchgate.net

Table 1: Characteristic IR Frequencies for this compound and their Dependence on Hydrogen Bonding

Functional Group Vibrational Mode Expected Frequency (Monomer) cm⁻¹ Expected Frequency (H-Bonded Dimer/Aggregate) cm⁻¹
Carboxylic Acid O-H stretch ~3500 (sharp) 3300-2500 (very broad)
Carboxylic Acid C=O stretch ~1760 ~1710
Amide C=O stretch (Amide I) ~1680 ~1650
Nitro Group Asymmetric NO₂ stretch ~1530 ~1520
Nitro Group Symmetric NO₂ stretch ~1350 ~1345

Note: These are approximate values and can vary based on the specific molecular environment and physical state.

Two-Dimensional Correlation Spectroscopy (2D-COS) is a powerful analytical technique used to analyze a series of spectra collected under an external perturbation, such as changes in temperature, pressure, or concentration. wikipedia.orgnist.gov This method generates 2D correlation maps that reveal subtle and complex changes within overlapping spectral bands, providing insights into the sequence and correlation of molecular events. researchgate.netnih.gov

For this compound, 2D-COS applied to temperature-dependent IR spectra can be particularly insightful. A synchronous 2D correlation spectrum highlights spectral changes that occur in-phase (simultaneously). For instance, a positive cross-peak between the carboxylic O-H band (3300-2500 cm⁻¹) and the dimeric C=O band (~1710 cm⁻¹) would provide strong evidence that the dissociation of the carboxylic acid dimer occurs as a single, concerted process upon heating.

The asynchronous 2D correlation spectrum reveals out-of-phase or sequential changes. For example, if the disruption of the carboxylic acid dimer hydrogen bonds occurred before changes in the intermolecular interactions involving the amide or nitro groups, asynchronous cross-peaks would appear between their respective vibrational bands. This allows for the deconvolution of complex processes, such as melting or solvent-induced conformational changes, into a sequence of specific molecular steps. nih.govnih.gov By applying 2D-COS, one can distinguish between different hydrogen-bonding motifs and understand their relative stabilities and dynamic interplay.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies

NMR spectroscopy is a cornerstone technique for elucidating molecular structure, conformation, and dynamics in both solution and the solid state.

The structure of this compound features a tertiary amide bond between the 4-nitrobenzoyl moiety and the N-methylglycine fragment. Due to the partial double-bond character of the C-N amide bond, rotation around it is restricted. This restricted rotation can lead to the existence of stable conformers or atropisomers, which are stereoisomers resulting from hindered rotation around a single bond.

NMR spectroscopy is an ideal tool for studying such dynamic processes through the analysis of chemical exchange effects. nist.gov At low temperatures, where the rotation around the amide bond is slow on the NMR timescale, distinct signals may be observed for the methyl and methylene (B1212753) protons for each atropisomer. As the temperature is increased, the rate of rotation increases. When the rate of exchange becomes comparable to the frequency difference between the signals of the two forms, the distinct peaks broaden and eventually coalesce into a single, time-averaged signal.

By analyzing the NMR spectra at various temperatures (Variable Temperature NMR), it is possible to determine the coalescence temperature and, subsequently, the free energy of activation (ΔG‡) for the rotational barrier. Techniques like 2D EXSY (Exchange Spectroscopy) can further confirm the chemical exchange between the atropisomeric forms and provide quantitative kinetic data. uobabylon.edu.iq

In the solid state, this compound can potentially exist in different crystalline forms, known as polymorphs. Polymorphs have the same chemical composition but differ in their crystal lattice arrangements, leading to variations in physical properties. These differences in crystal packing result in distinct local electronic environments for the nuclei.

Solid-State NMR (SSNMR), particularly using techniques like Cross-Polarization Magic Angle Spinning (CP/MAS), is highly sensitive to these subtle structural differences and can be used to identify and characterize different polymorphic forms. The ¹³C and ¹⁵N chemical shifts of atoms involved in intermolecular interactions, such as the carbonyl carbons, the carboxylic carbon, and the nitro-group nitrogen, are particularly informative. Each polymorph will give rise to a unique set of chemical shifts, effectively providing a "fingerprint" for that specific crystalline form. For instance, a related compound, 2-(4-nitrophenyl)acetic acid, is known to exist in at least two different polymorphic forms with distinct molecular conformations and intermolecular contacts. nih.gov

SSNMR can therefore be used to confirm the phase purity of a solid sample, quantify the components in a mixture of polymorphs, and provide crucial data for complete crystal structure elucidation, often in conjunction with X-ray diffraction data.

Table 2: Hypothetical ¹³C SSNMR Chemical Shifts for Two Polymorphs of this compound

Carbon Atom Polymorph A (ppm) Polymorph B (ppm) Expected Difference (Δδ)
Carboxylic Acid C=O 175.2 177.5 2.3
Amide C=O 168.9 167.1 -1.8
Aromatic C-NO₂ 148.5 149.3 0.8
N-CH₃ 35.1 36.0 0.9

Note: These are hypothetical values intended to illustrate the expected differences between polymorphs.

In solution, molecules of this compound can self-associate through intermolecular hydrogen bonding to form dimers or larger aggregates. Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that allows for the characterization of such aggregation behavior by distinguishing molecules based on their translational diffusion coefficients. e-bookshelf.de

The DOSY experiment generates a 2D spectrum where one axis represents the chemical shift and the other represents the diffusion coefficient. Smaller molecules diffuse faster and thus have larger diffusion coefficients, while larger molecules or aggregates diffuse more slowly and have smaller diffusion coefficients. orgchemboulder.com

For a solution of this compound, a DOSY experiment would be expected to show at least two distinct sets of signals aligned along different diffusion coefficients if both monomers and dimers (or higher-order aggregates) are present in significant quantities. All proton signals belonging to the monomeric species would align at a higher diffusion coefficient value, while all signals from the dimeric species would align at a lower value. By analyzing the relative intensities of these signals and how the diffusion coefficients change with concentration, it is possible to study the equilibrium between the monomeric and aggregated states and determine the size of the aggregates in solution. nih.gov

Derivatization and Analog Development of N Methyl 4 Nitrobenzamido Ethanoic Acid

Structural Modifications at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for a wide range of chemical transformations, including esterification, amide bond formation, and reduction.

The conversion of the carboxylic acid to esters and amides is a fundamental strategy for modifying polarity, solubility, and metabolic stability.

Esterification: The Fischer-Speier esterification is a classic and direct method for converting carboxylic acids into esters. This reaction typically involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The equilibrium can be driven toward the product by removing water or using a large excess of the alcohol. masterorganicchemistry.com A variety of primary and secondary alcohols can be used to generate a library of esters with different alkyl, aryl, or functionalized R-groups.

Amide Formation: The synthesis of amides from the parent carboxylic acid can be achieved through several methods. A common approach involves the activation of the carboxylic acid, for instance, by converting it into a more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov The resulting acyl chloride readily reacts with primary or secondary amines to form the corresponding amide. Alternatively, direct condensation of the carboxylic acid with an amine can be facilitated by coupling agents or by using catalysts like TiCl₄, which promotes the reaction in a one-pot procedure. nih.govresearchgate.net This allows for the introduction of a wide array of substituents via the amine component.

Table 1: Representative Ester and Amide Derivatives
Derivative TypeReactantR-GroupResulting Compound Name
EsterMethanol-CH₃Methyl (N-methyl-4-nitrobenzamido)ethanoate
EsterEthanol-CH₂CH₃Ethyl (N-methyl-4-nitrobenzamido)ethanoate
EsterBenzyl (B1604629) alcohol-CH₂C₆H₅Benzyl (N-methyl-4-nitrobenzamido)ethanoate
AmidePropylamine-CH₂CH₂CH₃N-propyl-2-(N-methyl-4-nitrobenzamido)acetamide
AmideAniline (B41778)-C₆H₅N-phenyl-2-(N-methyl-4-nitrobenzamido)acetamide
AmideDimethylamine-N(CH₃)₂N,N-dimethyl-2-(N-methyl-4-nitrobenzamido)acetamide

Reduction of the carboxylic acid functional group to a primary alcohol provides a new scaffold for further chemical elaboration. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation, converting the carboxylic acid to a primary alcohol in a two-step process involving hydride attack and subsequent acidic workup. chemistrysteps.comchemguide.co.uklibretexts.org Softer reducing agents such as sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids. chemistrysteps.comchemistrysteps.com Borane (BH₃) offers another alternative, sometimes providing better chemoselectivity if other reducible functional groups are present. youtube.com

The resulting primary alcohol, 2-(N-methyl-4-nitrobenzamido)ethan-1-ol, can be further modified. For example, it can undergo O-alkylation via the Williamson ether synthesis or be esterified with various acyl chlorides or anhydrides to produce a new set of ester derivatives.

Table 2: Derivatives from the Reduced Alcohol
Parent CompoundReaction TypeReactantResulting Compound Name
2-(N-methyl-4-nitrobenzamido)ethan-1-olEsterificationAcetic Anhydride (B1165640)2-(N-methyl-4-nitrobenzamido)ethyl acetate (B1210297)
2-(N-methyl-4-nitrobenzamido)ethan-1-olEther SynthesisMethyl IodideN-(2-methoxyethyl)-N-methyl-4-nitrobenzamide
2-(N-methyl-4-nitrobenzamido)ethan-1-olEsterificationBenzoyl Chloride2-(N-methyl-4-nitrobenzamido)ethyl benzoate

Substituent Effects on the Nitroaromatic Ring

Direct functionalization of the 4-nitrobenzoyl moiety is challenging due to the strong deactivating effect of both the nitro group and the amide carbonyl. Therefore, a more practical synthetic approach involves starting with pre-substituted 4-nitrobenzoic acids. These precursors can be synthesized through various established routes, such as the nitration of a substituted benzoic acid or the oxidation of a substituted 4-nitrotoluene.

The introduction of electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or alkyl groups increases the electron density of the aromatic ring. Conversely, electron-withdrawing groups (EWGs) such as trifluoromethyl (-CF₃) or additional nitro groups decrease the ring's electron density. Studies on related nitroaromatic compounds have shown that such substitutions can influence reaction rates and molecular stability. For instance, in a study of nitrobenzyl carbamates, electron-donating substituents on the benzyl ring were found to accelerate the fragmentation of the corresponding hydroxylamines formed after nitro-reduction. researchgate.net This highlights the potential for electronic tuning to modulate the chemical behavior of the core structure.

As with other substituents, incorporating halogens (F, Cl, Br, I) onto the aromatic ring is best achieved by using appropriately halogenated 4-nitrobenzoic acid starting materials. For example, 2-fluoro-4-nitrobenzoic acid can be prepared by the oxidation of 2-fluoro-4-nitrotoluene. researchgate.net These halogenated precursors can then be coupled with N-methylglycine to yield the desired analogs. Halogen atoms can alter the lipophilicity and electronic profile of the molecule and can also serve as handles for further cross-coupling reactions.

Table 3: Analogs with Substituted Aromatic Rings
SubstituentPositionElectronic EffectResulting Compound Name
-OCH₃2Electron-Donating(N-Methyl-2-methoxy-4-nitrobenzamido)ethanoic acid
-Cl3Electron-Withdrawing(3-Chloro-N-methyl-4-nitrobenzamido)ethanoic acid
-F2Electron-Withdrawing(2-Fluoro-N-methyl-4-nitrobenzamido)ethanoic acid
-CF₃2Strongly Electron-Withdrawing(N-Methyl-4-nitro-2-(trifluoromethyl)benzamido)ethanoic acid

Modifications at the N-Methyl Group

The N-methyl group can be replaced with a variety of other alkyl or functionalized groups to probe steric and electronic effects around the amide nitrogen. The most straightforward synthetic route to these analogs involves replacing sarcosine (B1681465) (N-methylglycine) with other N-substituted glycine (B1666218) derivatives in the initial acylation step with 4-nitrobenzoyl chloride. A wide range of N-substituted glycines are commercially available or can be readily synthesized, allowing for the creation of a diverse set of analogs. This modification directly impacts the local environment of the amide bond, potentially influencing its rotational barrier, conformation, and susceptibility to hydrolysis.

Table 4: Analogs with N-Substituent Modifications
N-SubstituentStarting Amino AcidResulting Compound Name
-CH₂CH₃N-Ethylglycine(N-Ethyl-4-nitrobenzamido)ethanoic acid
-CH₂CH₂CH₃N-Propylglycine(N-Propyl-4-nitrobenzamido)ethanoic acid
-CH₂C₆H₅N-Benzylglycine(N-Benzyl-4-nitrobenzamido)ethanoic acid
-CH₂COOHIminodiacetic acid(N-(Carboxymethyl)-4-nitrobenzamido)ethanoic acid

Introduction of Additional Alkyl or Functionalized Chains

The primary site for the introduction of additional chains is the terminal carboxylic acid group of the ethanoic acid moiety. This group can be readily converted into various other functional groups, most commonly esters and amides, through standard coupling reactions.

Esterification: The carboxylic acid can be reacted with a diverse range of alcohols under acidic conditions (e.g., Fischer esterification) or using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to form the corresponding esters. nih.gov This process appends an alkoxy group, allowing for the systematic modification of lipophilicity and steric bulk.

Amidation: Similarly, reaction with primary or secondary amines using peptide coupling reagents (e.g., HATU) yields a variety of amides. This introduces new hydrogen bond donors and acceptors, which can significantly influence intermolecular interactions. nsf.gov

These derivatization strategies allow for the introduction of simple alkyl chains (methyl, ethyl, etc.), chains bearing further functional groups (e.g., hydroxyls, ethers, additional amines), or even larger moieties like aromatic rings. The table below illustrates a hypothetical set of derivatives created through this approach.

Derivative Name Modification Site Reagent Introduced Chain/Group Potential Property Change
Methyl (N-methyl-4-nitrobenzamido)ethanoateCarboxylic AcidMethanol/H+-OCH3Increased lipophilicity
Ethyl (N-methyl-4-nitrobenzamido)ethanoateCarboxylic AcidEthanol/H+-OCH2CH3Further increased lipophilicity
N-benzyl-(N-methyl-4-nitrobenzamido)acetamideCarboxylic AcidBenzylamine/EDC-NH-CH2-PhIncreased steric bulk, potential for π-stacking
N-(2-hydroxyethyl)-(N-methyl-4-nitrobenzamido)acetamideCarboxylic AcidEthanolamine/EDC-NH-CH2CH2-OHIncreased hydrophilicity, H-bonding

Cleavage or Replacement of the N-Methyl Group for Analog Synthesis

The N-methyl group on the amide nitrogen represents another key site for modification to generate structural analogs. The process of N-demethylation is a challenging but crucial transformation in medicinal chemistry and alkaloid synthesis, often leading to compounds with different biological profiles. researchgate.net

Several methods have been developed for N-demethylation, which could be applied to (N-Methyl-4-nitrobenzamido)ethanoic acid:

Classical Chemical Methods: Reagents like cyanogen (B1215507) bromide (von Braun reaction) or various chloroformates can achieve N-demethylation, typically proceeding through an N-cyano or N-carbamoyl intermediate followed by hydrolysis. researchgate.net

Oxidative Methods: The Polonovski reaction and its modifications, which involve the formation of an N-oxide intermediate followed by treatment with reagents like acetic anhydride or an iron catalyst, are widely used. nih.gov

Photochemical Methods: In the presence of a photosensitizing agent, UV light can induce a single electron transfer from the tertiary amine, initiating a process that ultimately leads to the cleavage of the N-methyl group. researchgate.net

Once the N-demethylated analog, (4-nitrobenzamido)ethanoic acid, is synthesized, the secondary amide can be re-alkylated with various alkyl halides to introduce groups other than methyl. This provides a route to a diverse set of N-substituted analogs, allowing for the exploration of steric and electronic requirements at this position.

Reaction Type Key Reagents Intermediate Type (if applicable) Product
N-DemethylationFerrocene-based catalysts, H2O2/RuCl3N-Oxide, Methoxymethylamine(4-nitrobenzamido)ethanoic acid
Re-alkylationSodium Hydride (NaH), Ethyl Iodide (CH3CH2I)N-anion(N-Ethyl-4-nitrobenzamido)ethanoic acid
Re-alkylationPotassium Carbonate (K2CO3), Propargyl BromideN-anion(N-Propargyl-4-nitrobenzamido)ethanoic acid

Synthesis of Compound Libraries for Structure-Reactivity Relationship Studies

A structure-reactivity relationship (SRR) study systematically investigates how changes in a molecule's structure affect its chemical reactivity. nih.gov For this compound, a compound library could be synthesized by combining modifications at its various functional sites to probe their influence on a specific chemical property, such as hydrolysis rate or reduction potential of the nitro group.

The generation of such a library would leverage the derivatization strategies discussed previously. A combinatorial approach could be employed where a matrix of starting materials is used to create a large number of products in parallel. For example, a set of alcohols and amines could be used to functionalize the carboxylic acid, while a separate set of modifications could be made to the aromatic ring (e.g., by starting with different substituted 4-nitrobenzoic acids).

The reactivity of nitroaromatic compounds is often related to their electronic properties, particularly the energy of the lowest unoccupied molecular orbital (E-LUMO), which influences their susceptibility to nucleophilic attack or reduction. researchgate.net By introducing various electron-donating or electron-withdrawing groups, the electronic nature of the molecule can be fine-tuned, and the resulting changes in reactivity can be quantified. nih.gov

Development of Polymers or Macromolecules Incorporating the Compound as a Monomer

The bifunctional nature of this compound—or a simple derivative thereof—makes it a potential candidate for use as a monomer in polymerization reactions.

To be used in step-growth polymerization, a monomer must possess two reactive functional groups. This compound has one carboxylic acid group. A second reactive group could be introduced by reducing the nitro group to an amine. The resulting compound, (N-Methyl-4-aminobenzamido)ethanoic acid , would be an "A-B" type monomer, containing both a carboxylic acid (A) and an amine (B).

This A-B monomer could undergo self-condensation to form a polyamide. In this reaction, the amine group of one monomer would react with the carboxylic acid group of another, forming an amide bond and eliminating a molecule of water. This process, repeated thousands of times, would lead to a high molecular weight polymer with repeating units derived from the parent molecule. The properties of the resulting polyamide would be influenced by the rigid aromatic backbone and the pendant N-methyl acetamide (B32628) group.

Polymer Type Required Monomer Polymerization Reaction Repeating Unit Structure
Polyamide(N-Methyl-4-aminobenzamido)ethanoic acidSelf-condensation (Amidation)-[NH-Ph-C(=O)N(CH3)-CH2-C(=O)]n-
Polyester(N-Methyl-4-hydroxybenzamido)ethanoic acidSelf-condensation (Esterification)-[O-Ph-C(=O)N(CH3)-CH2-C(=O)]n-

This approach allows for the incorporation of the specific chemical features of the parent compound into a larger macromolecular structure, potentially creating materials with unique thermal, mechanical, or optical properties.

Advanced Analytical Methodologies for Compound Characterization and Purity Assessment Non Clinical

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating (N-Methyl-4-nitrobenzamido)ethanoic acid from impurities, degradation products, and starting materials, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) for Purity and Stability Profiling

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and stability of non-volatile organic compounds like this compound. A reverse-phase HPLC method would likely be the most suitable approach.

A potential HPLC method could be developed using a C18 column with a gradient elution system. The mobile phase could consist of an aqueous component, such as water with an acidic modifier like formic acid or acetic acid to control the ionization of the carboxylic acid group, and an organic component like acetonitrile (B52724) or methanol. nih.govmdpi.com Detection would most effectively be achieved using a UV detector, leveraging the chromophore present in the nitrobenzamido moiety.

Illustrative HPLC Method Parameters:

ParameterValue
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

This method would be capable of separating the main compound from potential impurities, and by integrating the peak areas, the purity can be calculated. Stability-indicating methods would involve subjecting the compound to stress conditions (e.g., acid, base, heat, light) and then using HPLC to separate the degradation products from the intact compound.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is typically employed for the analysis of volatile and thermally stable compounds. Direct analysis of this compound by GC is challenging due to its low volatility and the presence of a carboxylic acid group, which can lead to peak tailing and poor chromatographic performance.

To utilize GC, derivatization would be necessary to convert the carboxylic acid into a more volatile ester, for example, through reaction with a silylating agent like BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) or by esterification to its methyl ester. free.frchromforum.org The resulting derivative could then be analyzed on a mid-polarity capillary column.

Hypothetical GC Method for a Derivatized Analyte:

ParameterValue
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 250 °C
Oven Program 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min
Carrier Gas Helium
Flow Rate 1.2 mL/min
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C

Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the structural confirmation of the compound and the identification of unknown impurities.

GC-MS and LC-MS for Structural Confirmation and Impurity Profiling

LC-MS (Liquid Chromatography-Mass Spectrometry) would be the most powerful technique for the analysis of this compound. It combines the separation power of HPLC with the mass-resolving power of a mass spectrometer, allowing for the determination of the molecular weight of the parent compound and its impurities. nih.govnih.gov Electrospray ionization (ESI) in negative ion mode would likely be effective for ionizing the carboxylic acid. Tandem mass spectrometry (MS/MS) could be used to fragment the parent ion to gain further structural information and to identify impurities. mdpi.com

Expected Mass Spectrometric Data:

Ionization ModeExpected Ionm/z
ESI-[M-H]⁻237.05
ESI+[M+H]⁺239.06
ESI+[M+Na]⁺261.04

GC-MS (Gas Chromatography-Mass Spectrometry) could be used on the derivatized form of the compound. rsc.orgepa.gov The mass spectrometer would provide mass spectra for the separated peaks, which could be compared against spectral libraries for identification or interpreted to elucidate the structure of unknown impurities.

LC-NMR for On-line Structural Elucidation

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance) is a sophisticated technique that allows for the acquisition of NMR spectra of compounds as they elute from the HPLC column. mdpi.com This would provide unambiguous structural information for the main compound and any significant impurities without the need for offline fraction collection. The use of deuterated solvents in the mobile phase is typically required to avoid overwhelming the signal of the analyte. While powerful, the sensitivity of LC-NMR is lower than LC-MS, making it suitable for major components.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a sample. For this compound, with the chemical formula C₁₀H₁₀N₂O₅, this analysis provides experimental percentages of carbon, hydrogen, nitrogen, and oxygen. These experimental values are then compared against the theoretically calculated percentages to verify the empirical formula and assess the stoichiometric purity of the synthesized compound.

The theoretical elemental composition of this compound is calculated based on its atomic and molecular weights.

Theoretical Elemental Composition:

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.0110120.1050.42
HydrogenH1.011010.104.23
NitrogenN14.01228.0211.77
OxygenO16.00580.0033.58
Total 238.22 100.00

Note: The data in this table is theoretical and calculated based on the chemical formula. Specific experimental results for this compound are not widely available in published literature.

Thermal Analysis for Phase Transitions and Stability

Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature. For this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for determining its melting point, phase transitions, and thermal stability.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. This provides quantitative information about thermal events such as melting, crystallization, and glass transitions.

A typical DSC thermogram for a pure crystalline compound like this compound would be expected to show a sharp endothermic peak corresponding to its melting point. The temperature at the peak of this endotherm is taken as the melting temperature (Tₘ), and the area under the peak corresponds to the enthalpy of fusion (ΔHfus). The sharpness of the peak can also be an indicator of the sample's purity.

Expected DSC Data for this compound:

ParameterSymbolExpected ObservationSignificance
Melting PointTₘA sharp endothermic peakIndicates the temperature at which the solid-liquid phase transition occurs. A sharp peak suggests high purity.
Enthalpy of FusionΔHfusThe integrated area under the melting peakRepresents the energy required to melt the sample.
Glass TransitionT₉A step-like change in the baselineWould indicate the presence of an amorphous phase.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is essential for determining the thermal stability and decomposition profile of a compound.

For this compound, a TGA analysis would reveal the temperature at which the compound begins to decompose. The resulting TGA curve would show a stable baseline at lower temperatures, followed by one or more mass loss steps at higher temperatures, indicating the decomposition of the molecule. The temperature at which significant mass loss begins is a critical indicator of the compound's thermal stability.

Expected TGA Data for this compound:

Temperature RangeMass Loss (%)Associated Event
Ambient to Decomposition Onset~0%The compound is thermally stable.
Decomposition Onset to Final ResidueSignificant %Corresponds to the thermal decomposition of the molecule. The pattern of mass loss can provide insights into the decomposition mechanism.

Note: Detailed experimental TGA data for this compound, including specific onset and decomposition temperatures, is not available in the public domain. The table reflects the anticipated behavior of a typical organic molecule upon heating.

Potential Non Biological Applications and Roles As Synthetic Intermediates

Role as a Building Block in Complex Organic Synthesis

As a bifunctional molecule, (N-Methyl-4-nitrobenzamido)ethanoic acid can serve as a versatile scaffold for the construction of more complex molecular architectures.

The structure of this compound is amenable to intramolecular cyclization reactions, a cornerstone in the synthesis of heterocyclic compounds. Depending on the reaction conditions, the carboxylic acid moiety or its activated derivatives can react with the amide nitrogen or the aromatic ring, potentially leading to the formation of various heterocyclic systems. For instance, under acidic conditions, intramolecular cyclization of N-aryl amides can lead to the formation of oxindole (B195798) derivatives. rsc.orgresearchgate.net While specific studies on this compound are not prevalent, the general reactivity of N-acylamino acids suggests its potential as a precursor to novel heterocyclic structures. The electron-withdrawing nature of the nitro group can influence the regioselectivity of such cyclizations.

Table 1: Potential Heterocyclic Scaffolds from this compound

Reactant/ConditionPotential Heterocyclic ProductRing Size
Dehydrating Agent (e.g., Acetic Anhydride)Azlactone5
Strong Acid (e.g., Polyphosphoric Acid)Benzoxazinone derivative6
Reductive Cyclization (e.g., H₂, Pd/C)Dihydroquinoxalinone derivative6

This table presents hypothetical yet plausible outcomes based on established reactivity of similar N-acylamino acids.

In the realm of total synthesis of natural products and complex molecules, nitroaromatic compounds are valuable intermediates. nih.govlibretexts.org The nitro group can be readily reduced to an amine, which can then be further functionalized. This transformation allows for the introduction of nitrogen-containing functionalities at a later stage of a synthetic sequence. Furthermore, the nitro group acts as a meta-director in electrophilic aromatic substitution reactions, enabling the regioselective introduction of other substituents on the benzene (B151609) ring. libretexts.org The carboxylic acid and N-methyl groups of this compound provide additional handles for chemical manipulation, making it a potentially useful fragment in a convergent synthetic strategy.

Applications in Materials Science

The structural attributes of this compound also suggest its utility in the development of novel organic materials with tailored properties.

The presence of a carboxylic acid group allows this compound to act as a monomer in polymerization reactions. Specifically, it can be used to synthesize polyamides or polyesters through condensation polymerization. N-substituted glycine (B1666218) derivatives, also known as peptoids, have been successfully polymerized to create a diverse range of functional polymers. nih.govacs.orgkaust.edu.sasemanticscholar.orgkaust.edu.sa The resulting polymers bearing the N-methyl-4-nitrobenzamido side chain could exhibit unique properties, such as thermal stability, specific solubility profiles, and potentially interesting optical or electronic characteristics due to the presence of the nitroaromatic moiety. Copolymerization with other monomers, such as acrylic acid derivatives, could further tune the properties of the resulting materials. kpi.uanih.govresearchgate.net

Table 2: Potential Polymer Types and Properties

Polymerization MethodComonomer (if any)Potential Polymer TypeAnticipated Properties
Condensation PolymerizationDiaminePolyamideHigh thermal stability, specific solvent resistance
Condensation PolymerizationDiolPolyesterTunable degradability, potential for liquid crystallinity
Ring-Opening Polymerization (of a derived N-carboxyanhydride)NonePolypeptoidBiocompatibility, controlled architecture
Radical Copolymerization (of a derived vinyl ester)StyreneVinyl CopolymerModified optical properties, altered refractive index

This table illustrates the potential for this compound as a monomer, with properties inferred from polymers of similar functionalized monomers.

Nitroaromatic compounds are well-established precursors in the synthesis of dyes and pigments. nih.govresearchgate.netsapub.org The nitro group can be reduced to an amino group, which can then be diazotized and coupled with various aromatic compounds to produce a wide range of azo dyes. The resulting dyes derived from this compound would incorporate the N-methylacetamido moiety, which could influence their color, solubility, and binding properties to substrates. The presence of the carboxylic acid group could also be exploited to improve water solubility or to covalently attach the dye to a surface or polymer backbone. Furthermore, the high degree of conjugation and the presence of a strong dipole moment in molecules containing nitro groups suggest potential applications in nonlinear optical materials.

Use in Catalysis Research

The field of catalysis often utilizes organic molecules as ligands to coordinate with metal centers, thereby influencing the activity and selectivity of the catalyst. N-acylamino acids and their derivatives have been explored as chiral ligands in asymmetric catalysis. frontiersin.orgnih.govresearchgate.netacs.orgdigitellinc.com The ability of the amide and carboxylate groups to chelate to a metal ion can create a well-defined chiral environment around the catalytic center. Although this compound is not chiral itself, its derivatives could be. Moreover, the electronic properties of the ligand, influenced by the electron-withdrawing nitro group, could modulate the reactivity of the metal catalyst. While direct catalytic applications of this compound are not documented, its structural motifs suggest that it could serve as a scaffold for the development of new ligands for various catalytic transformations.

Contribution to Analytical Chemistry Standards and Reagents

In analytical chemistry, standards and reagents are crucial for the validation of methods and the quantification of analytes. Compounds with high purity and well-characterized properties can serve as reference standards.

There is currently no evidence to suggest that this compound is used as an analytical chemistry standard or reagent. While esters of this compound, such as the dodecyl and octyl esters, have been characterized by mass spectrometry, the parent acid has not been established as a standard for analytical applications. nist.govnist.gov

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The classical synthesis of N-acyl-N-methylglycine derivatives often involves multi-step procedures which may include the protection of the carboxylic acid, N-methylation, and subsequent acylation. Future research could focus on developing more direct and sustainable synthetic routes to (N-Methyl-4-nitrobenzamido)ethanoic acid.

One promising avenue is the exploration of one-pot synthesis methodologies. For instance, a mild and efficient one-pot procedure has been developed for the synthesis of substituted N-aryl glycines from 2-chloro-N-aryl acetamides. nih.gov Adapting such a strategy could streamline the synthesis process. Furthermore, enzymatic methods for amide bond formation are gaining traction as a green and efficient alternative to traditional chemical methods. The use of enzymes like Candida antarctica lipase (B570770) B in green solvents such as cyclopentyl methyl ether has shown great potential for direct amide synthesis with high yields and minimal purification. nih.gov Investigating enzymatic routes for the synthesis of this compound could lead to more environmentally friendly production methods.

Another area for exploration is the use of novel catalysts and reaction media. For example, silica-catalyzed direct amide bond formation has been investigated, and while it has limitations with certain substrates, it represents a move towards more sustainable catalytic systems. whiterose.ac.uk The development of reusable Brønsted acidic ionic liquids as both catalyst and solvent also presents a sustainable approach for amide synthesis from carboxylic acids and amines. researchgate.net

Table 1: Potential Sustainable Synthetic Approaches

MethodPotential AdvantagesKey Research Focus
One-Pot SynthesisReduced reaction steps, time, and waste.Development of a sequential reaction cascade for methylation and acylation.
Enzymatic SynthesisHigh selectivity, mild reaction conditions, environmentally friendly.Screening for suitable lipases or other enzymes, optimization of reaction conditions.
Heterogeneous CatalysisCatalyst reusability, simplified product purification.Design and testing of solid acid or base catalysts for amidation.
Ionic Liquid MediaReusable solvent and catalyst system, potentially enhanced reaction rates.Selection of appropriate ionic liquids and optimization of reaction parameters.

Deeper Mechanistic Insights into Complex Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis and potential transformations of this compound is crucial for optimizing existing methods and discovering new reactivity. Mechanistic studies could focus on several key areas.

For instance, the reduction of the nitro group is a common transformation for nitroaromatic compounds, often leading to pharmacologically active amines. acs.org Detailed mechanistic studies of the reduction of the nitro group in this compound, potentially catalyzed by iron complexes, could reveal insights into the reaction intermediates and pathways. acs.org Similarly, understanding the mechanism of amide bond hydrolysis under both acidic and basic conditions is fundamental. libretexts.org Studies on the hydrolysis of related N-nitrobenzamides have been conducted, providing a basis for investigating the stability and degradation pathways of the target molecule.

High-Throughput Screening for Novel Non-Biological Applications

While many benzamide (B126) derivatives are explored for their biological activity, high-throughput screening (HTS) could unveil novel non-biological applications for this compound. HTS allows for the rapid testing of a compound against a vast number of targets, which can lead to the discovery of new materials with unique properties. nih.govnih.gov

Potential areas for HTS include materials science, where the compound could be screened for properties such as fluorescence, non-linear optical activity, or its ability to form coordination polymers. The presence of the nitro group, a strong electron-withdrawing group, can influence the electronic properties of the molecule, making it a candidate for electronic materials. HTS could also be employed to discover its potential as a catalyst or a ligand in organometallic chemistry. The combination of robotics, biology, chemistry, and informatics in HTS platforms can accelerate the discovery of such applications. nih.gov

Table 2: Potential Non-Biological Applications for High-Throughput Screening

Application AreaProperty to Screen forRationale
Materials ScienceFluorescence, non-linear optical properties, liquid crystal formation.The aromatic and polar nature of the molecule.
CatalysisCatalytic activity in various organic transformations.The presence of potential coordinating sites (amide, carboxylate).
Coordination ChemistryFormation of metal-organic frameworks (MOFs) or coordination polymers.The carboxylic acid and amide functionalities can act as ligands.
Sensor TechnologySelective binding to specific analytes (ions, small molecules).The potential for functionalization to create specific binding pockets.

Advanced Computational Modeling for Structure-Reactivity Prediction

Computational modeling is a powerful tool for predicting the structure, properties, and reactivity of molecules, thereby guiding experimental research. For this compound, density functional theory (DFT) and other computational methods can be employed to investigate various aspects.

These methods can be used to predict spectroscopic properties (NMR, IR, UV-Vis), which would be invaluable for its characterization. Furthermore, computational studies can provide insights into the reaction mechanisms of its synthesis and potential transformations. For example, modeling the transition states and reaction intermediates can help in understanding the kinetics and thermodynamics of different reaction pathways. High-throughput computational screening can also be used to predict the performance of the molecule in various applications, such as in the design of new materials. dtu.dkrsc.org

Collaborative Research Opportunities Across Disciplines

The multifaceted nature of this compound, with its potential applications in various fields, makes it an ideal candidate for collaborative research. Such collaborations can bring together expertise from different disciplines to accelerate discovery and innovation.

For instance, collaborations between synthetic organic chemists and materials scientists could lead to the development of new functional materials. Partnerships with computational chemists can provide theoretical insights to guide experimental work. Furthermore, collaborations with chemical engineers are essential for addressing the challenges of scaling up the synthesis of the compound.

Challenges and Opportunities in Scaling Up Synthesis for Academic and Industrial Relevance

Transitioning a synthetic route from the laboratory to an industrial scale presents a unique set of challenges and opportunities. For this compound, key considerations for scale-up would include the availability and cost of starting materials, the safety of the chemical processes, and the efficiency of the synthesis. uk-cpi.com

Challenges may include managing the exothermic nature of certain reactions, ensuring the purity of the final product on a large scale, and minimizing waste generation. However, these challenges also present opportunities for innovation. The development of continuous flow processes, for example, could offer better control over reaction conditions and improve safety and efficiency. uk-cpi.com The principles of green chemistry, such as the use of safer solvents and energy-efficient processes, should be a central focus during scale-up to ensure the industrial production is both economically viable and environmentally responsible. uk-cpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.